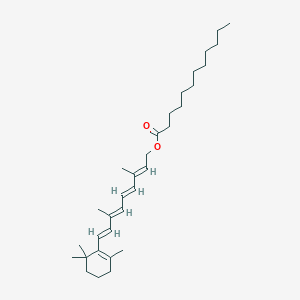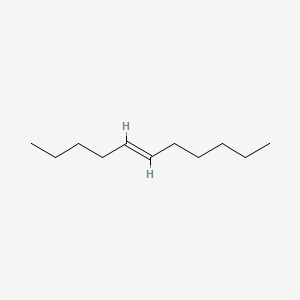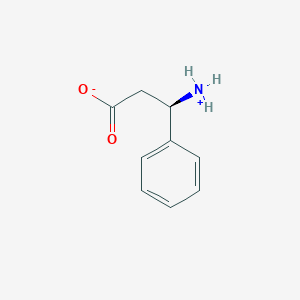
L-beta-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-ammonio-3-phenylpropanoate is an optically active form of 3-ammonio-3-phenylpropanoate having (R)-configuration. It is an enantiomer of a (S)-3-ammonio-3-phenylpropanoate. It is a tautomer of a (R)-3-amino-3-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Pathogenesis of Cognitive Dysfunction in PKU
L-beta-Phenylalanine plays a central role in the pathogenesis of cognitive dysfunction observed in phenylketonuria (PKU). Elevated levels of phenylalanine due to phenylalanine hydroxylase (PAH) deficiency lead to severe mental retardation if untreated. Despite dietary management, cognitive outcomes in PKU patients remain suboptimal, suggesting a complex interplay between high blood phenylalanine concentrations, disturbed amino acid transport, and altered cerebral neurotransmitter and protein synthesis (de Groot et al., 2010).
Nutritional and Pharmacological Management of PKU
The management of PKU has evolved with the introduction of more palatable dietary options and pharmacological interventions. Treatments aim to reduce phenylalanine levels while addressing the nutritional deficiencies and neurological impacts of the disorder. Strategies include the use of glycomacropeptide-based foods, large neutral amino acids, and tetrahydrobiopterin to increase phenylalanine hydroxylase activity. Such advances offer alternative approaches to maintain low phenylalanine concentrations, potentially improving cognitive outcomes and quality of life for individuals with PKU (Strisciuglio & Concolino, 2014; Ney et al., 2013).
Biosensors for Amino Acid Detection
Recent advancements in sensor and biosensor technology have significantly impacted the detection of amino acids like L-beta-Phenylalanine. Conducting polymers and molecularly imprinted polymers have been employed to develop electrochemical sensors and biosensors with high specificity and sensitivity. These innovations hold promise for medical and pharmaceutical applications, offering efficient devices for medication quality control and monitoring diseases associated with amino acid imbalances (Dinu & Apetrei, 2022).
Eigenschaften
Produktname |
L-beta-Phenylalanine |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(3R)-3-azaniumyl-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
UJOYFRCOTPUKAK-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)[O-])[NH3+] |
SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



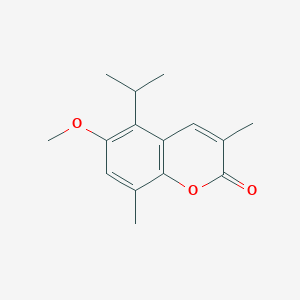
![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)
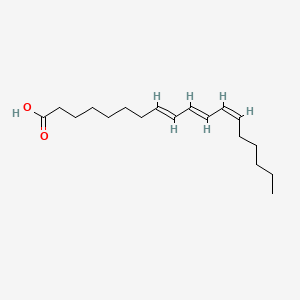
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,6S)-6,7-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236416.png)
![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)
![1,5-dimethyl-4-oxo-N-[3-(4-propyl-1-piperazinyl)propyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1236421.png)
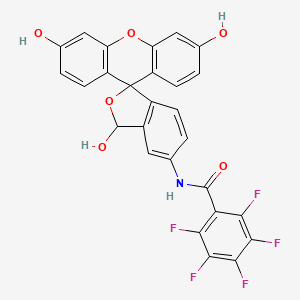
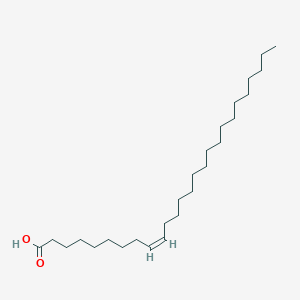
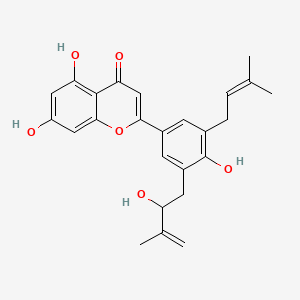
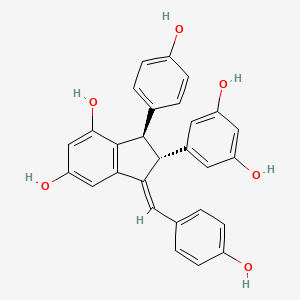
![methyl (1R,2R,4S)-4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1236428.png)
